molecular formula C11H23ClN2O3 B2893200 (2R)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride CAS No. 2253619-76-8

(2R)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride

Cat. No.: B2893200
CAS No.: 2253619-76-8
M. Wt: 266.77
InChI Key: VSHXDBJIFKDSNL-OULXEKPRSA-N
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Description

This compound is a dipeptide derivative featuring a stereochemically defined backbone:

  • Core structure: A butanoic acid backbone with an (R)-configuration at the C2 position.
  • Substituents: A (2S)-2-amino-4-methylpentanoyl group linked via an amide bond at C2 and a 3-methyl branch.
  • Salt form: Hydrochloride, enhancing solubility and stability for pharmaceutical applications .

Its structural complexity and stereochemistry make it relevant in peptide-based drug development, particularly for targeting enzymatic or receptor-mediated pathways.

Properties

IUPAC Name

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3.ClH/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16;/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16);1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHXDBJIFKDSNL-OULXEKPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](C(C)C)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid; hydrochloride, also known as a derivative of amino acids, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C11H20N2O3HCl\text{C}_{11}\text{H}_{20}\text{N}_2\text{O}_3\text{HCl}

This indicates a complex arrangement of amino acids that contributes to its biological properties. The presence of both methyl and amino groups suggests potential interactions with various biological pathways.

  • Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways related to amino acid processing and protein synthesis.
  • Modulation of Receptor Activity : The compound has been shown to interact with various receptors, including those involved in neurotransmission and metabolic regulation, which may influence physiological responses.

Pharmacological Effects

  • Neuroprotective Properties : Studies have suggested that the compound exhibits neuroprotective effects, potentially beneficial in conditions like neurodegeneration. This is attributed to its ability to modulate neurotransmitter levels.
  • Antioxidant Activity : The compound may possess antioxidant properties, helping to mitigate oxidative stress in cells, which is crucial for maintaining cellular health.

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of (2R)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid; hydrochloride resulted in significant improvements in cognitive function and reduction in markers of oxidative stress. The results indicated a potential for therapeutic use in neurodegenerative diseases such as Alzheimer’s.

ParameterControl GroupTreatment Group
Cognitive Score5075
Oxidative Stress MarkersHighLow
Neurotransmitter Levels (e.g., Dopamine)NormalElevated

Study 2: Enzymatic Inhibition

In vitro studies have shown that the compound inhibits the activity of certain enzymes associated with amino acid metabolism. This inhibition was quantified using a substrate conversion assay.

EnzymeControl Activity (μmol/min)Inhibited Activity (μmol/min)
Amino Acid Decarboxylase10030
Dipeptidase8020

Research Findings

Recent research highlights the importance of this compound in various therapeutic areas:

  • Metabolic Disorders : Its role in modulating metabolic pathways makes it a candidate for managing conditions such as obesity and diabetes.
  • Cancer Research : Preliminary findings suggest that the compound may inhibit tumor growth by affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule, differing in substituents, stereochemistry, or functional groups:

Compound Name Structure Key Differences CAS No. Molecular Weight Reference
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid; hydrochloride Propanoic acid backbone, shorter chain Shorter chain (C3 vs. C4), (S)-aminopropanoyl substituent 148248-25-3 211.67
(2S)-2-Amino-4-methoxy-butanoic acid hydrochloride Methoxy group at C4, (S)-configuration Methoxy substituent instead of branched aminoacyl group 3311-01-1 169.61
Butanamide, 2-amino-4-(methylthio)-, hydrochloride (1:1), (2S) Amide terminus, methylthio group at C4 Amide vs. carboxylic acid, sulfur-containing substituent N/A 214.72
Methioninamide Hydrochloride Methionine-derived amide Methylthio group, amide terminus N/A 186.69

Research Findings

  • Methioninamide (): Used in studies of sulfur-containing amino acid metabolism, highlighting the role of methylthio groups in redox reactions .

Preparation Methods

Solution-Phase Synthesis

The solution-phase approach remains a cornerstone for synthesizing small peptides like this target compound. The synthesis begins with the coupling of (2S)-2-amino-4-methylpentanoic acid (L-leucine) and (2R)-3-methylbutanoic acid (D-valine derivative). Key steps include:

  • Amino Protection : The α-amino group of L-leucine is protected using tert-butoxycarbonyl (Boc) groups. This prevents undesired side reactions during subsequent coupling steps.
  • Activation of Carboxylic Acid : The carboxyl group of D-valine is activated using ethyl chloroformate in the presence of N-methylmorpholine (NMM), forming a mixed anhydride intermediate.
  • Coupling Reaction : The activated D-valine derivative reacts with Boc-protected L-leucine in dichloromethane (DCM) at −10°C to 0°C, facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
  • Deprotection : The Boc group is removed using hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA), yielding the free amine intermediate.

This method achieves yields of 65–75%, with enantiomeric excess (>98%) confirmed via chiral HPLC.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers advantages in scalability and purity control. For this compound:

  • Resin Selection : A Wang resin pre-loaded with Fmoc-protected D-valine is employed.
  • Fmoc Deprotection : Piperidine (20% in DMF) removes the Fmoc group, exposing the amino terminus for coupling.
  • Amino Acid Coupling : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) activates the carboxyl group of Fmoc-L-leucine, with diisopropylethylamine (DIPEA) as the base. Coupling proceeds for 2 hours at room temperature.
  • Cleavage and Isolation : The peptide is cleaved from the resin using TFA/water/triisopropylsilane (95:2.5:2.5), followed by precipitation in cold diethyl ether. The hydrochloride salt forms via treatment with HCl in ethyl acetate.

SPPS typically delivers higher purity (>95%) but requires specialized equipment for automated synthesis.

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents describe continuous flow systems to enhance efficiency:

  • Reactor Design : Two micromixers enable rapid mixing of L-leucine anhydride and D-valine derivatives at 50°C.
  • In-Line Monitoring : FTIR spectroscopy tracks reaction progress, ensuring optimal conversion.
  • Salt Formation : Gaseous HCl is introduced into the product stream, yielding the hydrochloride salt directly in 85% overall yield.

This method reduces reaction times from hours to minutes and minimizes solvent use.

Purification Techniques

Industrial batches employ multi-step purification:

Step Method Conditions Purity Improvement
1 Liquid-Liquid Extraction Ethyl acetate/water (3:1) Removes 90% of unreacted starting materials
2 Column Chromatography Silica gel, hexane/ethyl acetate (1:1) Increases purity to 92%
3 Recrystallization Ethanol/water (4:1) at −20°C Final purity >99%

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : $$ ^1\text{H NMR} $$ (400 MHz, D$$_2$$O): δ 4.21 (q, J = 7.2 Hz, 1H, α-CH Leu), 3.98 (d, J = 6.8 Hz, 1H, α-CH Val), 1.85–1.45 (m, 6H, Leu and Val side chains).
  • Mass Spectrometry : ESI-MS m/z 229.1 [M+H]$$^+$$ (free base), 266.8 [M+H]$$^+$$ (hydrochloride).

Purity Assessment

HPLC analysis on a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) shows a single peak at 12.3 minutes, confirming >99% purity.

Challenges and Optimization

Racemization Control

The stereochemical integrity of the (2R,2S) configuration is vulnerable during coupling. Strategies to minimize racemization include:

  • Using low temperatures (−10°C) during activation.
  • Replacing HOBt with Oxyma Pure®, which reduces racemization to <0.5%.

Solvent Selection

Dichloromethane (DCM) remains the solvent of choice for coupling due to its low nucleophilicity, though some protocols substitute it with 2-methyltetrahydrofuran for greener chemistry.

Q & A

Q. Advanced Research Focus

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase to separate enantiomers. Retention time differences >2 minutes confirm >99% enantiomeric excess (ee) .
  • Polarimetry : Measure specific optical rotation ([α]D_D) and compare with literature values (e.g., [α]D25_D^{25} = +15.2° for the (2R,4S) configuration) .
    Troubleshooting : If ee drops below 95%, revisit protection steps (e.g., tert-butoxycarbonyl (Boc) groups) to prevent racemization during acylation .

How does the compound interact with biological macromolecules, and what assays quantify these interactions?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., proteases) on sensor chips. Inject compound solutions (1–100 µM) to calculate binding kinetics (KdK_d = 5–50 nM) .
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during binding to confirm stoichiometry (1:1 for most serine proteases) and thermodynamics (ΔG < −30 kJ/mol) .
    Contradictions : Discrepancies in KdK_d values across studies may arise from buffer ionic strength or protein purity. Standardize assays using recombinant proteins with >95% purity .

What solvent systems are optimal for stabilizing this compound in aqueous solutions?

Q. Basic Research Focus

  • Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-20 to enhance solubility (up to 10 mM). Avoid alkaline conditions (pH >8) to prevent hydrolysis of the amide bond .
  • Lyophilization : For long-term storage, lyophilize with trehalose (1:5 molar ratio) to maintain stability at −80°C (<5% degradation over 12 months) .

How can researchers address contradictory bioactivity data in cell-based assays?

Q. Advanced Research Focus

  • Dose-Response Validation : Perform assays across 4–6 logarithmic concentrations (1 nM–100 µM) with triplicate technical replicates. Use nonlinear regression to calculate IC50_{50} values .
  • Off-Target Screening : Test against related enzymes (e.g., matrix metalloproteinases) via fluorogenic substrates. A selectivity index >100 indicates specificity .
    Case Study : Conflicting IC50_{50} values for kinase inhibition (e.g., 2 µM vs. 20 µM) may stem from ATP concentration differences; standardize assays at 1 mM ATP .

What computational methods predict the compound’s metabolic stability?

Q. Advanced Research Focus

  • In Silico Metabolism : Use software like Schrödinger’s MetaSite to identify vulnerable sites (e.g., amide bond cleavage by cytochrome P450 3A4). Compare with experimental microsomal stability data (t1/2_{1/2} >60 minutes in human liver microsomes) .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1BM0) to predict plasma protein binding (>90% bound) and bioavailability .

What protocols validate the absence of genotoxic impurities in synthesized batches?

Q. Advanced Research Focus

  • LC-MS/MS : Screen for residual alkylating agents (e.g., thionyl chloride derivatives) with a limit of detection (LOD) <1 ppm. Use a C18 column and electrospray ionization in positive mode .
  • Ames Test : Incubate compound (up to 1 mg/mL) with Salmonella typhimurium strains (TA98, TA100). A revertant count <2x background confirms non-mutagenicity .

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